Cas no 166672-66-8 ((2S)-2-(cyclohexylmethyl)oxirane)

(2S)-2-(cyclohexylmethyl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(cyclohexylmethyl)oxirane
- NQJNUYZIKYERSC-VIFPVBQESA-N
- 166672-66-8
- EN300-1793735
- (S)-Cyclohexylmethyloxirane
- SCHEMBL7903854
-
- インチ: 1S/C9H16O/c1-2-4-8(5-3-1)6-9-7-10-9/h8-9H,1-7H2/t9-/m0/s1
- InChIKey: NQJNUYZIKYERSC-VIFPVBQESA-N
- ほほえんだ: O1C[C@@H]1CC1CCCCC1
計算された属性
- せいみつぶんしりょう: 140.120115130g/mol
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12.5Ų
(2S)-2-(cyclohexylmethyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1793735-0.05g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1793735-0.25g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1793735-10.0g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1793735-10g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1793735-1.0g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1793735-0.1g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1793735-5.0g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1793735-5g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1793735-1g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1793735-2.5g |
(2S)-2-(cyclohexylmethyl)oxirane |
166672-66-8 | 2.5g |
$3051.0 | 2023-09-19 |
(2S)-2-(cyclohexylmethyl)oxirane 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
(2S)-2-(cyclohexylmethyl)oxiraneに関する追加情報
(2S)-2-(cyclohexylmethyl)oxirane (CAS No. 166672-66-8): An Overview of Its Synthesis, Properties, and Applications in Modern Chemistry
(2S)-2-(cyclohexylmethyl)oxirane (CAS No. 166672-66-8) is a chiral epoxide that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science due to its unique chemical structure and versatile reactivity. This compound is characterized by its cyclohexylmethyl substituent attached to an epoxide ring, which imparts specific stereochemical properties that are crucial for various applications.
The synthesis of (2S)-2-(cyclohexylmethyl)oxirane typically involves the epoxidation of a chiral allylic alcohol or the ring-opening of a cyclic ether followed by rearrangement. One common method involves the use of a chiral catalyst, such as a titanium complex with a chiral ligand, to achieve high enantioselectivity. Recent advancements in asymmetric catalysis have further refined these methods, allowing for the production of this compound with high yield and purity.
In terms of its physical properties, (2S)-2-(cyclohexylmethyl)oxirane is a colorless liquid with a boiling point of approximately 110°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's stability is generally good under standard laboratory conditions, although it can undergo ring-opening reactions in the presence of nucleophiles or acids.
The reactivity of (2S)-2-(cyclohexylmethyl)oxirane is primarily centered around its epoxide functionality. This makes it an excellent substrate for various chemical transformations, including nucleophilic ring-opening reactions, which can be used to introduce new functional groups or extend carbon chains. The chirality of the molecule also allows for the synthesis of enantiomerically pure products, which is particularly important in pharmaceutical applications where the biological activity can be highly dependent on the stereochemistry.
One of the most significant applications of (2S)-2-(cyclohexylmethyl)oxirane is in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. For example, it has been used as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurodegenerative disorders. The ability to control the stereochemistry during synthesis ensures that the final products have the desired biological activity and reduced side effects.
In materials science, (2S)-2-(cyclohexylmethyl)oxirane has found use in the development of chiral polymers and coatings. These materials often exhibit unique optical properties and can be used in applications ranging from optical sensors to advanced coatings with enhanced performance characteristics. The controlled polymerization of this epoxide can lead to polymers with well-defined architectures and predictable properties.
Recent research has also explored the use of (2S)-2-(cyclohexylmethyl)oxirane in green chemistry initiatives. For instance, studies have shown that this compound can be synthesized using environmentally friendly catalysts and solvents, reducing the environmental impact associated with traditional synthetic methods. Additionally, its reactivity can be harnessed in cascade reactions that minimize waste generation and improve overall process efficiency.
In conclusion, (2S)-2-(cyclohexylmethyl)oxirane (CAS No. 166672-66-8) is a versatile chiral epoxide with a wide range of applications in organic synthesis, pharmaceuticals, materials science, and green chemistry. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working on advanced chemical systems and materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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